molecular formula C11H12F3NO2 B3050239 (3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester CAS No. 2445-84-3

(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Katalognummer: B3050239
CAS-Nummer: 2445-84-3
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: SXAIOMBBQSGXRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring. They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of boronic esters or boronic acids, which are valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring with a trifluoromethyl group attached. The presence of fluorine atoms can significantly influence the physical and chemical properties of these compounds .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .


Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and the phenyl ring. The trifluoromethyl group is highly electronegative, which can influence the reactivity of these compounds .

Wirkmechanismus

The mechanism of action of trifluoromethylphenyl compounds can vary depending on their specific structure and the context in which they are used. For example, in the context of Suzuki-Miyaura cross-coupling, the reaction involves the transfer of organic groups from boron to palladium .

Safety and Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on their specific structure. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their potential hazards .

Zukünftige Richtungen

Trifluoromethylphenyl compounds continue to be an area of interest in various fields, including pharmaceutical and agrochemical research. Their unique properties make them valuable for the development of new compounds and materials .

Eigenschaften

CAS-Nummer

2445-84-3

Molekularformel

C11H12F3NO2

Molekulargewicht

247.21 g/mol

IUPAC-Name

ethyl 2-[3-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3

InChI-Schlüssel

SXAIOMBBQSGXRC-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F

Kanonische SMILES

CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F

2445-84-3

Löslichkeit

8 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.